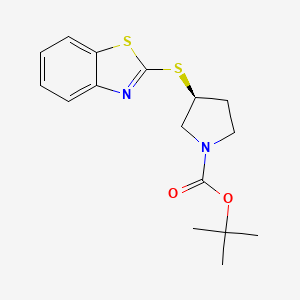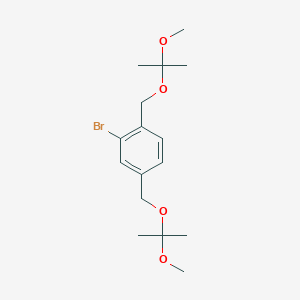
2-Bromo-1,4-bis(1-methoxy-1-methyl-ethoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,4-bis(((2-methoxypropan-2-yl)oxy)methyl)benzene is an organic compound with the molecular formula C16H25BrO4 and a molecular weight of 361.27 g/mol . This compound is characterized by the presence of a bromine atom and two methoxypropan-2-yl groups attached to a benzene ring. It is primarily used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-bis(((2-methoxypropan-2-yl)oxy)methyl)benzene typically involves the bromination of 1,4-bis(methoxymethyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,4-bis(((2-methoxypropan-2-yl)oxy)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxypropan-2-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 1,4-bis(methoxymethyl)benzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The major product is 1,4-bis(methoxymethyl)benzene.
Aplicaciones Científicas De Investigación
2-Bromo-1,4-bis(((2-methoxypropan-2-yl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,4-bis(((2-methoxypropan-2-yl)oxy)methyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The methoxypropan-2-yl groups can undergo oxidation or reduction, leading to various functionalized derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(bromomethyl)benzene: Similar in structure but lacks the methoxypropan-2-yl groups.
1,1-Dibromo-4,4-dimethylbenzene: Contains two bromine atoms but different substituents on the benzene ring.
2-Bromo-1-phenylpropane: Similar bromine substitution but different alkyl groups attached to the benzene ring.
Uniqueness
2-Bromo-1,4-bis(((2-methoxypropan-2-yl)oxy)methyl)benzene is unique due to the presence of both bromine and methoxypropan-2-yl groups, which provide distinct reactivity and functionalization options. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Propiedades
Fórmula molecular |
C16H25BrO4 |
|---|---|
Peso molecular |
361.27 g/mol |
Nombre IUPAC |
2-bromo-1,4-bis(2-methoxypropan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C16H25BrO4/c1-15(2,18-5)20-10-12-7-8-13(14(17)9-12)11-21-16(3,4)19-6/h7-9H,10-11H2,1-6H3 |
Clave InChI |
ADMROQLCWSBLFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(OC)OCC1=CC(=C(C=C1)COC(C)(C)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



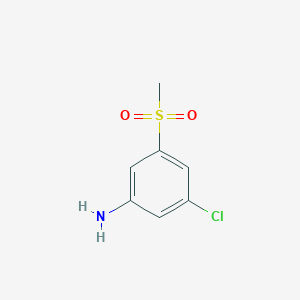


![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
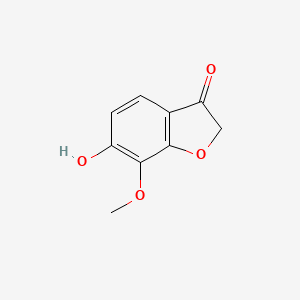
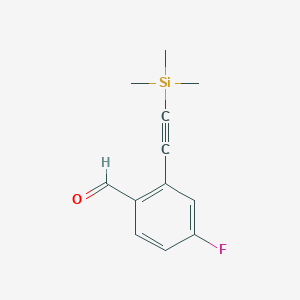
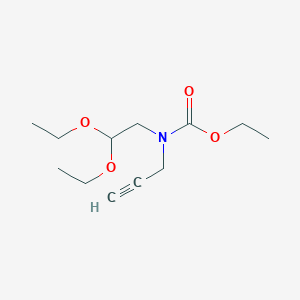
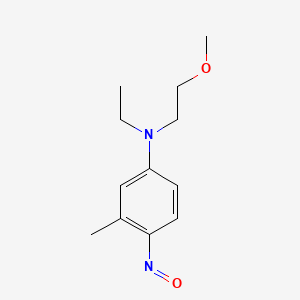


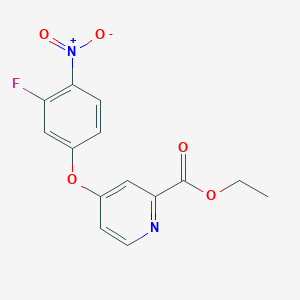
![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)
